5-(Dimethylamino)pentan-1-ol

Lipophilicity Drug Design Partition Coefficient

5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3) is a tertiary amino alcohol consisting of a linear pentane backbone bearing a terminal primary hydroxyl group and a terminal dimethylamino group. It is a versatile bifunctional building block that combines the nucleophilicity and basicity of a tertiary amine with the reactivity of a primary alcohol, enabling its use as an intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS No. 27384-58-3
Cat. No. B1346504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)pentan-1-ol
CAS27384-58-3
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCN(C)CCCCCO
InChIInChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3
InChIKeyHFLIHGJYVCGOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3): A C7 Amino Alcohol Scaffold for Organic Synthesis and Drug Discovery


5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3) is a tertiary amino alcohol consisting of a linear pentane backbone bearing a terminal primary hydroxyl group and a terminal dimethylamino group . It is a versatile bifunctional building block that combines the nucleophilicity and basicity of a tertiary amine with the reactivity of a primary alcohol, enabling its use as an intermediate in pharmaceutical and agrochemical synthesis [1]. The compound exhibits a predicted partition coefficient (LogP) of approximately 0.52 to 0.71, a density of 0.881 g/cm³, a boiling point of ~182.4 °C, and a refractive index of ~1.446 [2][3].

Why 5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3) Cannot Be Replaced by Shorter-Chain Amino Alcohols in Synthetic Pathways


Substituting 5-(Dimethylamino)pentan-1-ol with structurally similar amino alcohols such as 2-(dimethylamino)ethanol (DMAE) or 3-(dimethylamino)propan-1-ol introduces critical differences in physicochemical properties that directly impact reaction outcomes and final product properties. The extended five-carbon spacer between the amine and alcohol functionalities in 5-(Dimethylamino)pentan-1-ol yields a distinct LogP (~0.52-0.71), density (0.881 g/cm³), and boiling point (182.4 °C) compared to its shorter-chain analogs, which possess substantially different lipophilicity and volatility profiles [1][2]. These divergent properties fundamentally alter the compound's solubility, phase partitioning, and thermal behavior in both synthetic and application contexts, rendering simple substitution untenable without extensive re-optimization [2].

Quantitative Differentiation of 5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3) Against Closest Analogs


Predicted LogP of 0.52 to 0.71 Differentiates 5-(Dimethylamino)pentan-1-ol from More Hydrophilic Shorter-Chain Analogs

5-(Dimethylamino)pentan-1-ol exhibits a predicted partition coefficient (LogP) of 0.52 to 0.71, reflecting its balanced hydrophilic-lipophilic character imparted by the five-carbon spacer [1][2]. In contrast, 2-(dimethylamino)ethanol (DMAE), a common shorter-chain analog, has a reported LogP of approximately -0.55, making it significantly more hydrophilic [3]. This difference of more than one LogP unit translates to a roughly 10-fold difference in octanol/water partitioning, which is critical for membrane permeability and extraction efficiency in synthetic workups.

Lipophilicity Drug Design Partition Coefficient

Boiling Point of 182.4 °C Distinguishes 5-(Dimethylamino)pentan-1-ol from More Volatile Lower Homologs

The boiling point of 5-(Dimethylamino)pentan-1-ol is reported as 182.4 °C at 760 mmHg, while its shorter-chain analog 3-(dimethylamino)propan-1-ol boils at 165-167 °C under similar pressure conditions [1]. This ~15-17 °C difference reflects the additional methylene units in the pentane backbone, which increase molecular weight and van der Waals interactions, thereby altering the compound's volatility and handling requirements.

Physicochemical Property Thermal Stability Reaction Condition Design

Refractive Index (n20/D) of 1.446 to 1.469 Enables Analytical Differentiation from Closely Related Amino Alcohols

5-(Dimethylamino)pentan-1-ol has a reported refractive index of 1.446 to 1.469, depending on purity and measurement conditions [1][2]. In comparison, 1-pentanol (the non-aminated parent alcohol) exhibits a refractive index of 1.409-1.410, while 2-(dimethylamino)ethanol has a refractive index of approximately 1.429 [3]. The higher refractive index of 5-(Dimethylamino)pentan-1-ol stems from the increased polarizability contributed by the dimethylamino group and extended alkyl chain, offering a distinct optical signature for identity confirmation and purity assessment.

Quality Control Analytical Chemistry Purity Assessment

Density of 0.881 g/cm³ Offers a Definitive Physical Metric for Procurement and Inventory Verification

The measured density of 5-(Dimethylamino)pentan-1-ol is 0.881 g/cm³ [1]. This value is distinctly different from structurally similar compounds: 2-(dimethylamino)ethanol has a density of 0.886-0.887 g/cm³, and 1-pentanol has a density of 0.814 g/cm³ [2]. The subtle but measurable density difference between 5-(Dimethylamino)pentan-1-ol and DMAE (Δρ ≈ 0.005-0.006 g/cm³) is sufficient for accurate gravimetric identification and volume-to-mass conversions during inventory management and reaction setup.

Physical Property Procurement Specification Material Handling

TAAR5 Agonist Activity (EC50 >10,000 nM) Demonstrates Functional Selectivity Relative to Other Trace Amine Receptor Modulators

In a functional BRET assay using HEK293 cells expressing mouse trace amine-associated receptor 5 (TAAR5), 5-(Dimethylamino)pentan-1-ol exhibited an EC50 value of >10,000 nM for cAMP accumulation [1]. This low-potency agonism contrasts with more potent TAAR5 agonists such as 3-iodothyronamine (T1AM), which activates the receptor with EC50 values in the low micromolar range [2]. The weak TAAR5 activity of 5-(Dimethylamino)pentan-1-ol positions it as a potential negative control or low-affinity probe in studies investigating TAAR-mediated signaling pathways.

GPCR Pharmacology Trace Amine-Associated Receptor Neurological Research

Predicted pKa of ~9.4 Indicates Comparable Basicity to Common Tertiary Amine Catalysts with Reduced Steric Hindrance

The predicted pKa of the conjugate acid of 5-(Dimethylamino)pentan-1-ol is approximately 9.4, which is comparable to the pKa of dimethylamine (~10.7) and slightly higher than that of 2-(dimethylamino)ethanol (pKa 9.23 at 20 °C) [1][2]. This basicity profile, combined with the reduced steric bulk around the amine due to the five-carbon linear chain, suggests that 5-(Dimethylamino)pentan-1-ol can serve as a less hindered nucleophilic catalyst compared to branched or cyclic dimethylamino alcohols.

Basicity Catalysis Nucleophilicity

Validated Application Scenarios for 5-(Dimethylamino)pentan-1-ol (CAS 27384-58-3) Based on Empirical Differentiation


Precursor for Synthesis of Lipophilic Quaternary Ammonium Compounds

The moderate LogP (0.52-0.71) and extended five-carbon spacer of 5-(Dimethylamino)pentan-1-ol render it an ideal precursor for the synthesis of quaternary ammonium salts with tailored lipophilic-hydrophilic balance [1][2]. Quaternization of the tertiary amine yields amphiphilic cations that can serve as phase-transfer catalysts, antimicrobial agents, or ionic liquid components. The longer alkyl chain compared to DMAE-derived quats provides enhanced lipophilicity, improving partitioning into organic phases or biological membranes [1].

Functional Building Block in Medicinal Chemistry SAR Campaigns

The distinct physicochemical profile of 5-(Dimethylamino)pentan-1-ol—specifically its LogP, density, and boiling point—makes it a valuable scaffold for introducing a terminal dimethylamino group while maintaining a defined distance from a core pharmacophore [3]. Its weak TAAR5 activity (EC50 >10,000 nM) also positions it as a suitable negative control or linker in SAR studies exploring trace amine receptor modulation, where more potent agonists would confound interpretation [4].

Analytical Standard for QC Method Development

The well-defined refractive index (1.446-1.469) and density (0.881 g/cm³) of 5-(Dimethylamino)pentan-1-ol provide reliable reference values for developing and validating analytical methods such as refractometry and densitometry in quality control laboratories [5][6]. These metrics enable rapid, non-destructive identity confirmation and purity assessment, reducing reliance on more time-consuming chromatographic techniques for routine incoming inspection [5].

Nucleophilic Catalyst for Esterification and Amidation Reactions

With a predicted pKa of ~9.4 and a linear, unhindered dimethylamino group, 5-(Dimethylamino)pentan-1-ol is well-suited as a nucleophilic catalyst in esterification and amidation reactions where steric accessibility is critical [7]. Its boiling point of 182.4 °C permits its use at elevated reaction temperatures without significant evaporative loss, while its moderate LogP facilitates easy removal via aqueous workup compared to more hydrophobic amine catalysts [3].

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